
3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride is an organic compound with the molecular formula C8H4BrClF2O2 It is a derivative of benzoyl chloride, featuring bromine, fluorine, and methoxy substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 5,6-difluoro-2-methoxybenzoyl chloride using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic aromatic substitution: The bromine and fluorine substituents can direct electrophiles to specific positions on the benzene ring.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic aromatic substitution: Reagents like sulfuric acid or nitric acid in the presence of a catalyst.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride involves its interaction with molecular targets through its reactive functional groups. The benzoyl chloride moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The bromine and fluorine substituents can influence the compound’s reactivity and specificity by affecting its electronic properties and steric hindrance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxybenzoyl chloride: Lacks the bromine and fluorine substituents, resulting in different reactivity and applications.
5-Bromo-2-methoxybenzoyl chloride:
Methyl 2-bromo-5-methoxybenzoate: Contains a methoxy and bromine substituent but differs in the ester functional group instead of the benzoyl chloride.
Uniqueness
3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride is unique due to the combination of bromine, fluorine, and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H4BrClF2O2 |
|---|---|
Molekulargewicht |
285.47 g/mol |
IUPAC-Name |
5-bromo-2,3-difluoro-6-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H4BrClF2O2/c1-14-7-3(9)2-4(11)6(12)5(7)8(10)13/h2H,1H3 |
InChI-Schlüssel |
OYJSBQHTUWHJSX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1C(=O)Cl)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13725795.png)
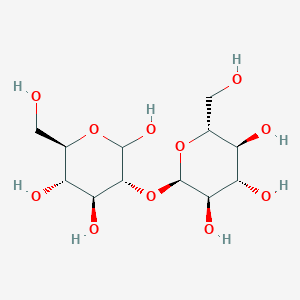


![3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)
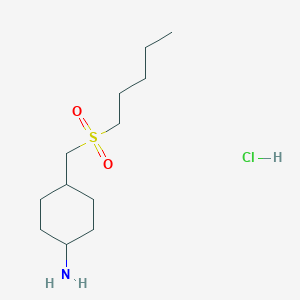
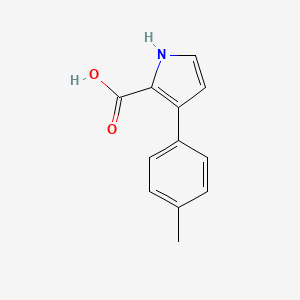
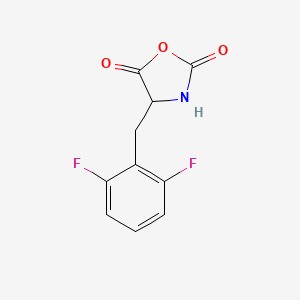
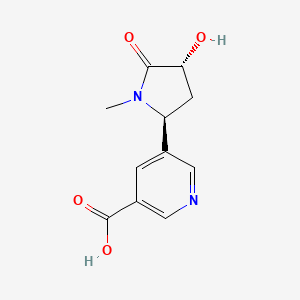
![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)

![2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid](/img/structure/B13725882.png)
